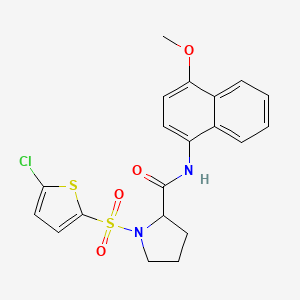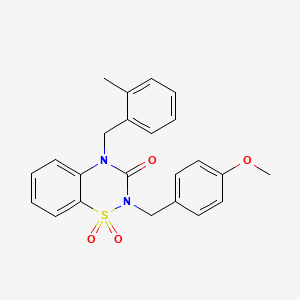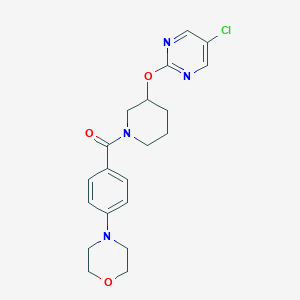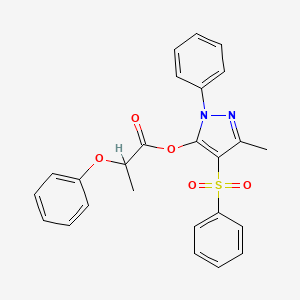![molecular formula C28H24FN5O2 B2374501 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide CAS No. 922048-02-0](/img/structure/B2374501.png)
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C28H24FN5O2 and its molecular weight is 481.531. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Pyrazolines and their derivatives have garnered attention due to their antitumor properties. These compounds exhibit cytotoxic effects against cancer cells by interfering with cell division, inducing apoptosis, and inhibiting tumor growth. Researchers have explored their potential as novel chemotherapeutic agents, particularly in the treatment of various cancers .
Antioxidant Properties
Oxidative stress plays a crucial role in various diseases. Compounds like pyrazolines can act as antioxidants, scavenging free radicals and reactive oxygen species (ROS). By reducing oxidative damage, they may contribute to overall cellular health and protect against conditions associated with excess ROS .
Anti-Inflammatory Effects
Pyrazoline derivatives have demonstrated anti-inflammatory activity. They modulate inflammatory pathways, potentially alleviating symptoms in conditions such as arthritis, inflammatory bowel disease, and autoimmune disorders. Researchers continue to investigate their mechanisms of action and therapeutic potential .
Antiparasitic Activity
Certain pyrazolines exhibit antiparasitic effects. These compounds may interfere with the life cycle of parasites, making them promising candidates for the development of new antiparasitic drugs. Investigations have focused on their efficacy against protozoan and helminthic infections .
Neuroprotective Properties
In recent research, the newly synthesized pyrazoline derivative B4 was studied for its neurotoxic potential. It was found to affect acetylcholinesterase (AchE) activity in the brain of rainbow trout alevins. AchE is essential for normal nerve impulse transmission, and alterations in its activity can lead to behavioral changes and impaired movement. B4’s impact on AchE and its potential neuroprotective effects warrant further exploration .
Collagen Synthesis Inhibition
Collagen deposition plays a crucial role in fibrotic diseases. While not directly related to the compound , other pyrazoline derivatives have been investigated for their ability to inhibit collagen synthesis. For instance, compounds like N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) and 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) have shown promise in reducing collagen production in liver fibrosis models .
Mechanism of Action
Target of Action
The primary target of this compound is the Neuronal Nitric Oxide Synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological and pathological processes in the nervous system.
Mode of Action
The compound interacts with its target, nNOS, by binding to the heme domain of the enzyme This interaction likely inhibits the enzyme’s activity, preventing it from producing nitric oxide
Pharmacokinetics
Some related compounds have been found to exhibit good permeability and low efflux in a caco-2 assay, suggesting potential oral bioavailability . These compounds also exhibited minimal off-target binding to 50 central nervous system receptors , which could suggest a favorable safety profile
properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN5O2/c29-23-13-7-8-20(16-23)18-33-19-31-26-24(28(33)36)17-32-34(26)15-14-30-27(35)25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,16-17,19,25H,14-15,18H2,(H,30,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFWRWGSTIUOST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2374418.png)




![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2374428.png)

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2374432.png)
![Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2374433.png)

![N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2374435.png)


